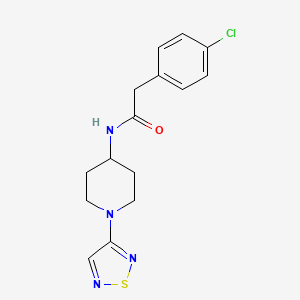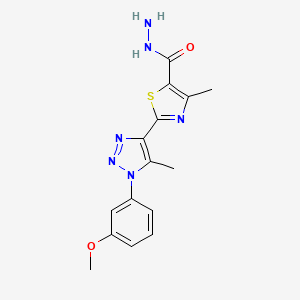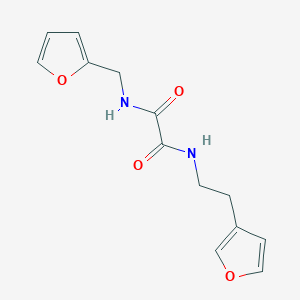
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2-(4-chlorophenyl)acetamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocyclic compound . Thiadiazoles are known for their wide range of applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, a piperidine ring, and a phenyl ring. The exact structure would depend on the positions of these groups in the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. The thiadiazole ring, for example, might undergo reactions typical of other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties : A study by Tamer and Qassir (2019) synthesized derivatives of 1,3,4-thiadiazole, including a compound similar to the one you're interested in. These compounds demonstrated promising antibacterial and antifungal activities (Tamer & Qassir, 2019).
Structural Analysis for Drug Design : The research by Ismailova et al. (2014) focused on the structural characteristics of a related compound, providing insights valuable for drug design and development. This study emphasized the importance of understanding molecular geometry and intermolecular interactions (Ismailova et al., 2014).
Non-Ionic Surfactant Development : Abdelmajeid et al. (2017) explored the synthesis of non-ionic surfactants based on thiadiazole and evaluated their antimicrobial activities. This study expands the applications of such compounds beyond conventional pharmacological uses (Abdelmajeid et al., 2017).
Synthesis for Antibacterial Screening : A study by Iqbal et al. (2017) synthesized N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus for antibacterial activity evaluation. This research contributes to the understanding of how structural variations can impact antibacterial properties (Iqbal et al., 2017).
Antioxidant and Antitumor Evaluation : Hamama et al. (2013) investigated the synthesis of N-substituted-2-amino-1,3,4-thiadiazoles for their cytotoxicity and antioxidant activities. This study highlights the potential of such compounds in cancer research (Hamama et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-12-3-1-11(2-4-12)9-15(21)18-13-5-7-20(8-6-13)14-10-17-22-19-14/h1-4,10,13H,5-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEDRZSRMSSFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)









![6-Fluoro-2-[({3-[(3-methylphenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2637020.png)


![4-(5-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine](/img/structure/B2637023.png)